Ethyl 2-amino-4-chloro-6-fluorobenzoate
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Overview
Description
Ethyl 2-amino-4-chloro-6-fluorobenzoate is an organic compound with the molecular formula C9H9ClFNO2 It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-chloro-6-fluorobenzoate typically involves the esterification of 2-amino-4-chloro-6-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available precursors. The process includes nitration, reduction, and esterification steps, with careful control of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-chloro-6-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino, chloro, and fluoro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles. Conditions typically involve the use of solvents like dichloromethane or acetonitrile.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are used under controlled temperature and pH conditions.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Products include various substituted benzoates depending on the nature of the substituent introduced.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.
Hydrolysis: The major product is 2-amino-4-chloro-6-fluorobenzoic acid.
Scientific Research Applications
Ethyl 2-amino-4-chloro-6-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4-chloro-6-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of amino, chloro, and fluoro groups allows the compound to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-chlorobenzoate
- Ethyl 2-amino-6-fluorobenzoate
- Ethyl 4-amino-2-chlorobenzoate
Uniqueness
Ethyl 2-amino-4-chloro-6-fluorobenzoate is unique due to the simultaneous presence of amino, chloro, and fluoro groups on the benzene ring. This combination of substituents imparts distinct chemical reactivity and biological activity compared to other similar compounds. The fluoro group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biological Activity
Ethyl 2-amino-4-chloro-6-fluorobenzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound belongs to the class of benzoic acid derivatives. Its molecular structure includes an ethyl ester functional group, an amino group, and a chloro and fluorine atom attached to the benzene ring. The unique substitution pattern contributes to its chemical reactivity and biological activity.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity, particularly against certain bacterial and fungal strains. Preliminary studies suggest that it may inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans.
Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Candida albicans | 12 | 100 |
2. Anticancer Activity
The compound has also been studied for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells. The mechanism appears to involve the activation of caspase pathways.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 25 | Caspase activation |
HT-29 | 30 | Cell cycle arrest |
The biological activity of this compound can be attributed to several factors:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological targets, enhancing binding affinity.
- Halogen Bonding : The presence of chlorine and fluorine enhances interactions with enzymes and receptors, potentially modulating their activities.
- Reactive Oxygen Species (ROS) Production : Induction of ROS may lead to oxidative stress in cancer cells, contributing to apoptosis.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against multidrug-resistant bacterial strains. The compound was tested against clinical isolates, revealing promising results in inhibiting growth.
Case Study 2: Cancer Cell Line Studies
In a series of experiments involving various cancer cell lines, this compound was shown to significantly reduce cell viability in a dose-dependent manner. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.
Properties
Molecular Formula |
C9H9ClFNO2 |
---|---|
Molecular Weight |
217.62 g/mol |
IUPAC Name |
ethyl 2-amino-4-chloro-6-fluorobenzoate |
InChI |
InChI=1S/C9H9ClFNO2/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4H,2,12H2,1H3 |
InChI Key |
FSLSRUIZCGELBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1F)Cl)N |
Origin of Product |
United States |
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